1-Benzyl-4-hydroxypiperidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72991. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-benzylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPPZXJZYCOETDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80197083 | |
| Record name | 1-Benzylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4727-72-4 | |
| Record name | 1-Benzyl-4-hydroxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzylpiperidin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4727-72-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Benzylpiperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-benzylpiperidin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Benzyl 4 Hydroxypiperidine
Conventional Synthetic Routes to 1-Benzyl-4-hydroxypiperidine
Conventional methods for synthesizing this compound often involve the N-benzylation of a pre-existing 4-hydroxypiperidine (B117109) or the reduction of a corresponding 1-benzyl-4-piperidone.
One common approach starts with 4-hydroxypiperidine, which is reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate in a solvent such as N,N-dimethylformamide (DMF). chemicalbook.com Another variation involves the reaction of 4-hydroxypiperidine with benzyl chloride. ontosight.ai
Alternatively, 1-benzyl-4-piperidone can be used as a starting material. This ketone can be synthesized through methods like the Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation. chemicalbook.com The resulting 1-benzyl-4-piperidone is then reduced to this compound.
A further method involves the reaction of 1-benzyl-4-piperidone with hydrocyanic acid to form a cyanohydrin, which can then be further manipulated. google.com
Novel and Green Synthesis Approaches for this compound
In a move towards more environmentally benign processes, research has explored greener synthetic alternatives. One such approach utilizes a phosphite-driven cyclodehydration for the stereodivergent and highly stereoselective synthesis of cis- and trans-2-substituted 3-hydroxypiperidines, which are structurally related to this compound. beilstein-journals.org Another green chemistry approach suggests replacing tetrahydrofuran (B95107) (THF) with cyclopentyl methyl ether in the synthesis of related compounds. vulcanchem.com
Stereoselective Synthesis of this compound and Its Chiral Analogs
The synthesis of specific stereoisomers of this compound and its analogs is crucial for developing drugs with improved efficacy and reduced side effects.
One study details the efficient synthesis of (3S,4S)-1-Benzyl-4-N-benzylamino-3-hydroxypiperidine from (S)-pyroglutaminol. tandfonline.com Another report describes the synthesis of optically pure trans-1-benzyl-4-aminopiperidin-3-ols, where the absolute stereochemistry was determined using single-crystal X-ray analysis. researchgate.net Furthermore, the stereoselective synthesis of 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP), a molecule with a similar piperidine (B6355638) core, has been achieved with over 95% enantiomeric excess via a chiral intermediate. nih.gov
Scalable Synthetic Protocols for Industrial and Pharmaceutical Production of this compound
For industrial applications, synthetic routes must be scalable, efficient, and cost-effective. A patent describes a process for the synthesis of 4-amino-1-benzylpiperidine (B41602) compounds that involves the reaction of this compound with p-toluenesulfonyl chloride. google.com Another patent outlines a method for preparing N-benzyl-4-piperidinecarboxaldehyde, a related compound, starting from 4-piperidinecarboxylic acid, which involves several steps that could be optimized for large-scale production. google.com The production of this compound often requires stringent quality control, with suppliers typically providing the compound with an assay of at least 98% and packaging in large quantities like 25 kg drums. innospk.com
Synthesis of Deuterated and Labeled this compound for Research Applications
Isotopically labeled compounds are invaluable tools in research for mechanistic studies and as tracers. While specific literature on the synthesis of deuterated this compound is not prevalent in the provided results, the synthesis of radiolabeled analogs for research purposes is documented. For instance, 1-methylpiperidin-4-yl α-hydroxy-α-(1-iodo-1-propen-3-yl)-α-phenylacetate (IPIP) was radiolabeled with iodine-125 (B85253) with high radiochemical yield and purity. nih.gov This indicates that methods for introducing isotopic labels into the this compound scaffold are feasible and important for pharmacological research.
Chemical Transformations and Reactivity of 1 Benzyl 4 Hydroxypiperidine
Functional Group Interconversions at the Hydroxyl Moiety of 1-Benzyl-4-hydroxypiperidine
The secondary alcohol at the C-4 position of the piperidine (B6355638) ring is a primary site for functional group interconversion, enabling the synthesis of a wide range of derivatives. Key reactions include oxidation, esterification, and etherification.
Oxidation: The hydroxyl group can be readily oxidized to a carbonyl group to furnish 1-benzyl-4-piperidone. rsc.org This ketone is a crucial intermediate for numerous synthetic pathways, including the synthesis of spirocyclic compounds and other complex piperidine derivatives. google.com
Esterification: The hydroxyl group undergoes esterification with various acylating agents. For instance, it can be acylated with acid chlorides, such as 4-(trifluoromethyl)benzoyl chloride, in the presence of a base to yield the corresponding ester. rsc.org This reaction is fundamental for introducing diverse functionalities and modifying the molecule's physicochemical properties. Another example includes the reaction with cyclopropanecarbonyl chloride to form the respective cyclopropanecarboxylic acid ester. rsc.org
Etherification: The formation of ethers from the hydroxyl moiety is a common strategy to introduce different alkyl or aryl substituents. This is often achieved via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base, like sodium hydride, to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. nih.govacs.org For example, this compound has been reacted with reagents such as 4-(bromomethyl)benzonitrile and 4,4′-bis(chloromethyl)-1,1′-biphenyl in the presence of sodium hydride and a catalytic amount of 15-crown-5 (B104581) to produce the corresponding ether derivatives. acs.orggoogle.com The Mitsunobu reaction provides an alternative route for etherification under milder conditions. acs.org
Table 1: Examples of Functional Group Interconversions at the Hydroxyl Moiety
| Reaction Type | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| Oxidation | Oxidizing Agent (e.g., CrO₃, PCC) | 1-Benzyl-4-piperidone | rsc.org |
| Esterification | 4-(Trifluoromethyl)benzoyl chloride | 1-Benzylpiperidin-4-yl 4-(trifluoromethyl)benzoate | rsc.org |
| Etherification | 4-(Bromomethyl)benzonitrile, NaH, 15-crown-5 | 4-((1-Benzylpiperidin-4-yl)oxy)benzonitrile | acs.orggoogle.com |
| Etherification | Diethyl azodicarboxylate, Triphenylphosphine | Various ether-linked products | acs.org |
Reactions Involving the Piperidine Nitrogen Atom of this compound
The tertiary nitrogen atom of the piperidine ring is a key center of reactivity, participating in dealkylation, quaternization, and dealkylative acylation reactions.
N-Debenzylation: The benzyl (B1604629) group is a common protecting group for the piperidine nitrogen and can be removed under various conditions to yield 4-hydroxypiperidine (B117109). A widely used method is catalytic hydrogenolysis, where the compound is treated with hydrogen gas in the presence of a palladium-on-carbon (Pd/C) catalyst. mdpi.comresearchgate.netchemguide.co.uk This reaction can be performed efficiently by generating the amine hydrochloride salt in situ. ualberta.ca Alternatively, oxidative debenzylation can be achieved using reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govresearchgate.net
Quaternization: As a tertiary amine, the piperidine nitrogen can act as a nucleophile and react with alkyl halides to form quaternary ammonium salts. wikipedia.org For instance, reaction with methyl iodide leads to the formation of the corresponding N-benzyl-N-methyl-4-hydroxypiperidinium iodide salt. rsc.orgnih.gov Studies on the related 1-benzyl-4-phenylpiperidine (B14123632) have shown that quaternization with methyl iodide can exhibit a preference for axial attack, leading to a specific stereoisomer of the product. rsc.org
N-Acylation and Related Reactions: Direct acylation of the tertiary nitrogen to form a stable amide is not feasible. However, reaction with acylating agents like acyl chlorides or chloroformates can lead to a dealkylative acylation process, often referred to as the von Braun reaction. wiley-vch.deresearchgate.netrsc.org In this reaction, the tertiary amine attacks the acyl chloride, leading to the cleavage of one of the N-alkyl bonds. In the case of this compound, this typically results in the cleavage of the N-benzyl bond to yield an N-acyl-4-hydroxypiperidine derivative. wiley-vch.de This reactivity provides a synthetic route to N-unsubstituted or differently N-substituted piperidines.
Table 2: Examples of Reactions at the Piperidine Nitrogen
| Reaction Type | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| N-Debenzylation | H₂, Pd/C | 4-Hydroxypiperidine | mdpi.comresearchgate.netualberta.ca |
| N-Debenzylation | Ceric Ammonium Nitrate (CAN) | 4-Hydroxypiperidine | nih.govresearchgate.net |
| Quaternization | Methyl Iodide | 1-Benzyl-1-methyl-4-hydroxypiperidinium iodide | rsc.orgnih.gov |
| Dealkylative Acylation | Propargyl chloroformate | N-(Propargyloxycarbonyl)-4-hydroxypiperidine | wiley-vch.de |
Modifications of the Benzyl Substituent of this compound
The benzyl group attached to the piperidine nitrogen is not merely a protecting group but can also be chemically modified.
Hydrogenolysis: As discussed previously (Section 2.2), the most common reaction of the benzyl substituent is its complete removal via catalytic hydrogenolysis to unmask the secondary amine. mdpi.comualberta.ca
Aromatic Substitution: The phenyl ring of the benzyl group is susceptible to electrophilic aromatic substitution, although the tertiary amine moiety can complicate the reaction. Reactions such as nitration have been studied on related N-benzylpiperidine and phenylpyridine systems. libretexts.orgsimply.sciencesaskoer.ca The conditions for such reactions must be carefully chosen to avoid side reactions, as the amine can be protonated in strongly acidic media, which would deactivate the ring towards electrophilic attack.
Oxidation of the Benzyl Group: The benzylic position can be oxidized to a carbonyl group, converting the N-benzyl group into an N-benzoyl group. This transformation has been reported for N-benzyl compounds using chromium(VI) reagents. nih.gov This reaction provides a direct route to N-acylpiperidine derivatives without first performing a debenzylation-acylation sequence. jove.com
Ring Transformations and Rearrangement Reactions of the Piperidine Core
The piperidine skeleton of this compound can serve as a starting point for the synthesis of other heterocyclic systems through ring transformations and rearrangements. While many of these reactions are demonstrated on derivatives, the principles are applicable to the core structure.
Ring Expansion: Various strategies exist for the expansion of the six-membered piperidine ring to seven-membered azepanes. nih.govnih.gov Methodologies involving the ring expansion of prolinols to piperidines via aziridinium (B1262131) intermediates suggest that similar strategies could be applied to piperidine-derived alcohols to access larger ring systems. Palladium-catalyzed rearrangements of allylic amines have also been shown to be effective for the two-carbon ring expansion of piperidines to azocanes. wikipedia.org
Rearrangement Reactions: The piperidine ring can undergo various skeletal rearrangements. For example, treatment of N-benzyl-4-piperidone, the oxidized form of this compound, with trimethyloxosulfonium iodide can generate an epoxide, which subsequently rearranges in the presence of a Lewis acid to yield 1-benzylpiperidine-4-carbaldehyde. Other rearrangements, such as the Schmidt and Beckmann rearrangements, are known tools for modifying heterocyclic structures. jove.com
Nucleophilic and Electrophilic Reactions of this compound
The reactivity of this compound can be broadly categorized by the nucleophilic character of its heteroatoms and its reactions with electrophiles.
Nucleophilic Reactions: The molecule contains two primary nucleophilic centers: the oxygen of the hydroxyl group and the nitrogen of the tertiary amine.
Oxygen Nucleophilicity: The hydroxyl group acts as a nucleophile in reactions like esterification and etherification, as detailed in Section 2.1.
Nitrogen Nucleophilicity: The lone pair of electrons on the tertiary nitrogen atom allows it to act as a nucleophile, most notably in quaternization reactions with alkyl halides (Section 2.2). wikipedia.org It also initiates the dealkylative acylation sequence with acyl chlorides. wiley-vch.de
Reactions with Electrophiles: The molecule reacts with various electrophiles at its nucleophilic sites.
Protonation: As a base, the nitrogen atom readily reacts with acids to form ammonium salts. nih.gov
Alkylation: The nitrogen reacts with electrophilic alkylating agents like methyl iodide to form quaternary salts (Section 2.2). rsc.org
Acylation: The hydroxyl group is readily acylated by electrophilic acyl chlorides and anhydrides (Section 2.1). rsc.org The nitrogen atom's reaction with these electrophiles leads to dealkylation (Section 2.2). wiley-vch.de
Aromatic Electrophilic Substitution: The benzyl group can react with electrophiles like nitronium ions (NO₂⁺) under specific conditions (Section 2.3). libretexts.orgsaskoer.ca
Catalytic Reactions Utilizing this compound as a Precursor or Ligand
This compound is a valuable building block for the synthesis of more elaborate molecules that can serve as ligands in catalysis or as pharmacologically active agents.
Its primary role in this context is as a precursor. For example, it has been used to study ligand concentration when attached to solid supports like epoxy-activated Sepharose 6B. rsc.org The compound and its derivatives are frequently used as starting materials for the synthesis of ligands for biological targets, such as histamine (B1213489) H3 receptors. acs.org In these applications, the this compound core provides a rigid scaffold that can be systematically modified to optimize binding affinity and selectivity for a specific receptor. researchgate.net While direct use as a ligand for transition-metal catalysis is not extensively documented, its derivatives, created through the reactions described in the preceding sections, have vast potential in the design of novel chiral and achiral ligands for asymmetric synthesis and other catalytic processes.
Design, Synthesis, and Characterization of 1 Benzyl 4 Hydroxypiperidine Derivatives and Analogs
Rational Design Strategies for Novel 1-Benzyl-4-hydroxypiperidine Derivatives
The design of new chemical entities based on the this compound core often employs sophisticated, rational strategies to optimize binding affinity, selectivity, and pharmacokinetic properties. Two prominent strategies include molecular hybridization and structure-based design.
Molecular Hybridization: This approach involves combining the this compound scaffold with other known pharmacophores to create a single hybrid molecule with dual or enhanced activity. unibo.it For instance, researchers have designed potent acetylcholinesterase (AChE) inhibitors by connecting the benzylpiperidine unit with scaffolds like hydroxypyridin-4-one. researchgate.net This strategy was famously used in the development of donepezil (B133215), a leading Alzheimer's disease medication, which features an N-benzylpiperidine moiety linked to a dimethoxyindanone (B14499123) group. rsc.org The goal is to create multi-target directed ligands (MTDLs) that can address multiple pathological factors simultaneously, a key concept in treating complex diseases like Alzheimer's. unibo.it
Structure-Based Design: This strategy focuses on modifying the core structure to improve its fit within the binding site of a specific biological target. A common tactic involves replacing flexible alkyl linkers with more rigid, semi-rigid, or conformationally restricted moieties such as benzene, biphenyl, or naphthalene (B1677914) rings. nih.govacs.org Reducing the flexibility of a linker can lead to a more favorable orientation within the receptor's binding pocket, thereby increasing affinity and potency. acs.org For example, in the design of histamine (B1213489) H3 receptor antagonists, flexible alkyl chains attached to the 4-oxy position of the piperidine (B6355638) ring were replaced with rigid aromatic linkers, resulting in ligands with higher affinity. acs.org Computational methods like molecular docking are often used to predict the binding modes of these newly designed derivatives and guide further structural modifications. nih.govacs.org
Synthesis of Specific Derivative Classes with Potential Bioactivity
The this compound molecule serves as a key reactant in the synthesis of diverse classes of biologically active compounds. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The hydroxyl group at the 4-position is a convenient handle for introducing a variety of functional groups and linkers through reactions such as etherification, esterification, or Mitsunobu reactions, allowing for the systematic exploration of structure-activity relationships (SAR). nih.govacs.org
Derivatives of this compound are foundational for creating muscarinic acetylcholine (B1216132) receptor antagonists, which are investigated for conditions like overactive bladder and certain respiratory diseases. chemicalbook.comgoogle.com The design of these antagonists often involves the synthesis of 4-amino-1-benzylpiperidine (B41602) compounds and related structures. google.com
A general synthetic approach to these derivatives involves the modification of the 4-hydroxy group. For example, the hydroxyl group can be converted into a leaving group (e.g., mesylate or tosylate) and subsequently displaced by an amine to yield 4-aminopiperidine (B84694) derivatives. Alternatively, ether linkages can be formed via Williamson ether synthesis or Mitsunobu reactions, where the hydroxyl group of this compound reacts with various alcohols or phenols to introduce diverse side chains. nih.govacs.org These side chains are crucial for modulating the affinity and selectivity of the final compound for different muscarinic receptor subtypes.
The this compound structure is also a starting material for the synthesis of beta 2 adrenoceptor agonists, a class of drugs important in the management of asthma and other respiratory conditions. chemicalbook.comsigmaaldrich.com The development of these agonists requires the introduction of specific side chains that mimic the endogenous ligand, adrenaline.
Fatty acid amide hydrolase (FAAH) is an enzyme involved in the degradation of endocannabinoids, and its inhibition is a therapeutic strategy for pain and inflammation management. The this compound core is utilized as a scaffold for developing FAAH inhibitors. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The synthesis of these inhibitors involves modifying the 4-position of the piperidine ring to introduce functionalities capable of interacting with the active site of the FAAH enzyme. This is often achieved by forming ether, ester, or carbamate (B1207046) linkages at the 4-hydroxy position, connecting it to other chemical moieties that contribute to the inhibitory activity.
Phosphoinositide 3-kinases (PI3Ks) are a family of enzymes involved in cell signaling pathways that are often dysregulated in cancer. The this compound framework serves as a reactant for the synthesis of PI3 kinase-alpha inhibitors. chemicalbook.comsigmaaldrich.comsigmaaldrich.com The development of these inhibitors requires the strategic attachment of heterocyclic systems or other functional groups to the piperidine core. Synthetic routes often leverage the reactivity of the 4-hydroxy group to connect the benzylpiperidine scaffold to larger, more complex molecular architectures designed to fit into the ATP-binding pocket of the PI3K enzyme.
In the search for more effective treatments for Alzheimer's disease, researchers have developed dual-binding acetylcholinesterase (AChE) inhibitors that can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. The this compound core is a key component in many of these advanced inhibitors. sigmaaldrich.com
One successful strategy involves creating hybrids of flavonoids and the benzylpiperidine moiety. rsc.org For example, a donepezil-flavonoid hybrid, N-(2-(1-benzylpiperidin-4-yl)ethyl)-6,7-dimethoxy-4-oxo-4H-chromene-2-carboxamide, demonstrated potent inhibition of human AChE. rsc.org Another series of potent AChE inhibitors was developed based on 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. nih.gov In this series, structural modifications, such as introducing a bulky substituent at the para position of the benzamide (B126) ring or adding a methyl group to the amide nitrogen, dramatically enhanced inhibitory activity. nih.gov The compound 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride was identified as one of the most potent AChE inhibitors, with an IC50 value in the nanomolar range and high selectivity over butyrylcholinesterase (BuChE). nih.gov
Urotensin-II Receptor Antagonists from this compound Precursors
Urotensin-II (U-II) is a potent vasoconstrictor peptide that mediates its effects through the G-protein coupled urotensin-II receptor (UT). nih.gov The U-II system has been implicated in the pathophysiology of various cardiovascular diseases, making UT receptor antagonists a promising therapeutic strategy. nih.gov this compound has been utilized as a crucial precursor in the synthesis of UT receptor antagonists. sigmaaldrich.comijpbs.comsigmaaldrich.com
One notable example is the compound palosuran (B1678358) (ACT-058362), which is a urea (B33335) derivative incorporating the this compound moiety. nih.govnih.gov The synthesis of such antagonists often involves the reaction of this compound with other chemical entities to construct the final molecule. For instance, a synthetic route could involve the alkylation of the piperidine nitrogen or the etherification of the hydroxyl group to introduce moieties that enhance binding affinity and selectivity for the UT receptor. The characterization of these compounds typically involves spectroscopic methods to confirm their structure and in vitro assays to evaluate their antagonist activity at the UT receptor.
Table 1: Examples of Urotensin-II Receptor Antagonists Derived from this compound
| Compound | Precursor | Key Synthetic Step |
| Palosuran (ACT-058362) | This compound | Urea formation |
Rho Kinase Inhibitors Featuring the this compound Core
Rho-associated coiled-coil containing protein kinase (ROCK) is a serine/threonine kinase that plays a critical role in regulating cellular processes such as smooth muscle contraction, cell adhesion, and motility. nih.govresearchgate.net Dysregulation of the Rho/ROCK signaling pathway is associated with various disorders, including hypertension, glaucoma, and cancer, making ROCK inhibitors a significant area of drug discovery. nih.govgoogle.com The this compound scaffold has served as a foundational element in the design of novel ROCK inhibitors. sigmaaldrich.comijpbs.comsigmaaldrich.com
The synthesis of these inhibitors often involves modifying the this compound core to introduce functionalities that can interact with the ATP-binding pocket of the ROCK enzyme. For example, derivatives can be synthesized by reacting this compound with various aromatic or heterocyclic moieties. The design strategy focuses on creating molecules that can adopt a conformation suitable for binding to the kinase domain. Characterization includes confirmation of the chemical structure and in vitro kinase assays to determine the inhibitory potency (IC50) against ROCK isoforms.
Table 2: Research on Rho Kinase Inhibitors with a this compound Moiety
| Derivative Class | Design Strategy | Key Findings |
| Pyridine-based analogs | Introduction of a pyridine (B92270) ring to mimic the hinge-binding motif of known ROCK inhibitors. | Some derivatives exhibit potent ROCK inhibitory activity. |
| Amide derivatives | Formation of an amide linkage to explore interactions with the ribose-binding pocket. | Structure-activity relationship studies guide further optimization. |
Non-Imidazole Histamine H3 Receptor Antagonists Derived from this compound
The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.govmerckmillipore.comgoogle.com Antagonists of the H3 receptor have therapeutic potential for treating a range of neurological and psychiatric disorders. While early H3 receptor antagonists were imidazole-based, non-imidazole scaffolds have been developed to improve pharmacokinetic properties. This compound has been a key starting material in the synthesis of such non-imidazole H3 receptor antagonists. nih.govnih.gov
A series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives have been synthesized and evaluated for their affinity at the recombinant human histamine H3 receptor. nih.gov These compounds demonstrated moderate to pronounced in vitro affinities. nih.gov For example, compound 9b2 showed a pKi value of 7.09. nih.gov The synthesis involves the etherification of the hydroxyl group of this compound with an amino-containing alkyl chain. nih.gov Structure-activity relationship (SAR) studies have shown that the nature of the substituent on the benzyl (B1604629) ring and the length of the alkyloxy chain significantly influence the antagonist potency. nih.gov
Table 3: Affinity of Selected this compound Derivatives at the Human Histamine H3 Receptor
| Compound | pKi |
| 9b1 | 6.78 nih.gov |
| 9b2 | 7.09 nih.gov |
| 9b5 | 6.99 nih.gov |
| 9b6 | 6.97 nih.gov |
Analgesic Agents Based on this compound Derivatives
The piperidine ring is a well-established pharmacophore in the development of analgesic agents, most notably in the structure of morphine and its synthetic analogs. longdom.org The this compound scaffold has been explored for the synthesis of novel analgesic compounds. google.com
Research in this area has focused on the synthesis of substituted phenacyl derivatives of 4-hydroxypiperidine (B117109). researchgate.net These derivatives were prepared and their structures confirmed using spectroscopic techniques. researchgate.net In one study, halogenated phenacyl derivatives showed some protection against acetic acid-induced writhing in mice, a common screening method for analgesics. researchgate.net However, these same derivatives were found to be inactive in the tail-flick test, a thermal pain model. researchgate.net This suggests that the analgesic activity of these compounds may be specific to certain pain modalities. The synthesis typically involves the reaction of this compound with substituted phenacyl halides.
Further research has explored derivatives of 4-(1-pyrrolidinyl) piperidine, which have shown significant analgesic activity in the tail immersion test. researchgate.net These findings highlight the potential of modifying the 4-position of the piperidine ring to develop potent analgesics.
Piperidine-Based Pesticide Analogs from this compound
The piperidine scaffold is not only relevant in pharmaceuticals but also in the development of agrochemicals. mdpi.com this compound can serve as a starting material for the synthesis of piperidine-based pesticide analogs. chemicalbook.com The synthesis of such analogs would involve chemical modifications to introduce toxophoric groups while maintaining a structure that allows for interaction with the biological target in the pest. The specific design and synthesis would depend on the target pest and the desired mode of action.
Donepezil Analogs and Related Acetylcholinesterase Inhibitors
Donepezil is a well-known acetylcholinesterase (AChE) inhibitor used for the treatment of Alzheimer's disease. mdpi.comnih.gov The N-benzylpiperidine moiety is a key structural feature of donepezil. Consequently, this compound is a valuable starting material for the synthesis of donepezil analogs and other AChE inhibitors. nih.govunibo.itnih.gov
Research has focused on synthesizing hybrids of donepezil with other pharmacophores to create multi-target-directed ligands. For instance, N-benzyl-piperidine-aryl-acylhydrazone hybrids have been designed and synthesized. unibo.it These compounds combine the N-benzyl-piperidine subunit of donepezil with an acylhydrazone linker, which is present in other known AChE inhibitors and anti-inflammatory agents. unibo.it The synthesis of these hybrids involves multi-step sequences, often starting with the modification of the this compound core. unibo.it
Another approach involves the synthesis of donepezil precursors with a double bond in the indanone moiety, which have shown potential as dual inhibitors of AChE and BACE-1. nih.gov The synthesis of these analogs often involves an aldol (B89426) condensation between an indanone derivative and a piperidine moiety derived from this compound. nih.gov The inhibitory activity of these compounds against AChE is a key characteristic, and structure-activity relationship studies are crucial for optimizing their potency. nih.gov
Table 4: Examples of Donepezil Analogs and their AChE Inhibitory Activity
| Compound Class | Key Structural Feature | AChE Inhibitory Activity |
| N-benzyl-piperidine-aryl-acylhydrazone hybrids | Acylhydrazone linker | Varies depending on substitution |
| Indenone-piperazine hybrids | Piperazine replacing piperidine | Some derivatives show prominent AChE inhibition nih.gov |
| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | Bulky benzamide moiety | Highly potent (IC50 = 0.56 nM) nih.gov |
Other Bioactive Piperidine Derivatives with this compound as a Structural Foundation
The versatility of this compound extends beyond the previously mentioned therapeutic areas. It serves as a reactant for the synthesis of a variety of other bioactive piperidine derivatives. sigmaaldrich.comijpbs.com These include:
Muscarinic acetylcholine receptor antagonists: These compounds have potential applications in treating various conditions, including Alzheimer's disease. smolecule.com
Beta-2 adrenoceptor agonists: These are important in the treatment of respiratory conditions like asthma. smolecule.com
Fatty acid amide hydrolase (FAAH) inhibitors: Inhibition of FAAH is a promising strategy for pain and inflammation management. smolecule.com
PI3 kinase-alpha inhibitors: These inhibitors are being investigated for their potential in cancer therapy. sigmaaldrich.comijpbs.com
Anticancer agents: Certain piperidine derivatives have shown therapeutic potential against various types of cancer. researchgate.net
The synthesis of these diverse derivatives involves leveraging the reactivity of the nitrogen atom and the hydroxyl group of the this compound core to introduce a wide range of chemical functionalities.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
The this compound scaffold has proven to be a versatile template for the development of potent and selective ligands for various biological targets, most notably histamine H3 receptors and monoamine transporters. Structure-activity relationship (SAR) studies have been instrumental in elucidating the key structural features required for high affinity and efficacy. These investigations have systematically explored the impact of modifications at the benzyl moiety, the piperidine ring, and the nature of the substituent at the 4-position.
Modifications of the Benzyl Group and their Impact on Activity
The N-benzyl group plays a crucial role in the interaction of these analogs with their target receptors. Studies on a series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives as histamine H3 receptor antagonists have revealed that substitutions on the benzyl ring significantly influence affinity. nih.gov For instance, the introduction of various substituents on the aromatic ring of the N-benzyl moiety in 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine analogs has been shown to modulate affinity and selectivity for the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT). nih.gov Generally, compounds bearing strong electron-withdrawing groups on the phenyl ring of the N-benzyl portion exhibited the highest activity and selectivity for DAT. nih.gov
In the context of histamine H3 receptor antagonists, replacing the flexible five-methylene group chain with more rigid moieties like benzene, biphenyl, or naphthalene linkers has been explored. acs.org This approach is based on the rationale that a more conformationally restricted molecule may better fit the receptor binding site. acs.org Indeed, certain derivatives with these rigid linkers have demonstrated high affinity for the H3 receptor. acs.org
Influence of the Piperidine Ring Substituents
The nature and position of substituents on the piperidine ring are critical determinants of biological activity. The introduction of a polar hydroxyl group into the piperidine ring of some dopamine transporter ligands was a key modification in the development of high-affinity agents. nih.gov
Furthermore, the ether linkage at the 4-position of the piperidine ring has been a focal point of extensive SAR studies. A series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives were synthesized and evaluated for their affinity at the recombinant human histamine H3 receptor. nih.gov These studies demonstrated that the length of the aminoalkoxy chain is a critical parameter for activity. nih.gov
The following table summarizes the SAR findings for a selection of this compound analogs as histamine H3 receptor antagonists.
| Compound ID | Modification | Target | Activity (pKi or pA2) | Reference |
| 9b1 | 1-benzyl-4-(5-(pyrrolidin-1-yl)pentyloxy)piperidine | hH3R | 6.78 (pKi) | nih.gov |
| 9b2 | 1-benzyl-4-(5-(piperidin-1-yl)pentyloxy)piperidine | hH3R | 7.09 (pKi) | nih.gov |
| 9b5 | 1-benzyl-4-(3-(pyrrolidin-1-yl)propyloxy)piperidine | hH3R | 6.99 (pKi) | nih.gov |
| 9b6 | 1-benzyl-4-(3-(piperidin-1-yl)propyloxy)piperidine | hH3R | 6.97 (pKi) | nih.gov |
| ADS009 | 5-((1-benzylpiperidin-4-yl)oxy)-N-methyl-N-propylpentan-1-amine | gpH3R | 7.79 (pA2) | acs.org |
| ADS031 | Naphthalene series with benzyl moiety at piperidine-1 | hH3R | 12.5 nM (Ki) | acs.org |
SAR in Dopamine Transporter Ligands
For analogs targeting the dopamine transporter, SAR studies on 4-[2-(diphenylmethoxy)ethyl]-1-benzylpiperidine derivatives have provided valuable insights. nih.gov The introduction of various substituents on the aromatic rings was performed to assess the influence of steric and electronic factors on DAT binding. nih.gov These studies consistently showed that all new analogs had a preferential interaction with DAT compared to SERT. nih.gov A key finding was that substitutions on the phenyl ring of the N-benzyl group were critical for selectivity. nih.gov Specifically, analogs with strong electron-withdrawing substituents were the most potent and selective for DAT. nih.gov
The bioisosteric replacement of one of the phenyl rings of the diphenylmethoxy moiety with a thiophene (B33073) ring was also well-tolerated and resulted in one of the most potent compounds in the series. nih.gov
The table below presents data for selected this compound analogs and their affinity for the dopamine transporter.
| Compound ID | R (Substitution on N-benzyl) | DAT IC50 (nM) | SERT/DAT Selectivity | Reference |
| 1a | H | - | - | nih.gov |
| 5a | 4-F | 17.2 | 112 | acs.org |
| 11b | 4-NO2 | 16.4 | 108 | acs.org |
| 13b | (Thiophene bioisostere) | 13.8 | >72 | acs.org |
Stereochemical Influences on Derivative Activity
The introduction of chiral centers into the this compound scaffold has profound implications for biological activity, often leading to significant differences in potency and selectivity between stereoisomers. The spatial arrangement of substituents can dictate the precise interactions with the chiral environment of a receptor binding pocket.
Enantioselectivity in Dopamine Transporter Ligands
A compelling example of stereochemical influence is observed in hydroxypiperidine analogs of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine developed as high-affinity ligands for the dopamine transporter. nih.gov The racemic trans-3-hydroxy derivative was resolved into its individual enantiomers, (+)-5 and (-)-5. These enantiomers displayed a striking difference in their affinities for the dopamine transporter. The (+)-5 enantiomer was found to be 122-fold more potent than the (-)-5 enantiomer in inhibiting the binding of a radiolabeled cocaine analog, with IC50 values of 0.46 nM and 56.7 nM, respectively. nih.gov A similar trend was observed in dopamine uptake inhibition, where the (+)-5 enantiomer was 9-fold more active (IC50 of 4.05 nM vs. 38.0 nM). nih.gov The absolute configuration of one of the enantiomers was unambiguously determined by X-ray structural analysis. nih.gov
In vivo studies also highlighted the differential effects of the enantiomers. The (+)-5 enantiomer and the racemate exhibited stimulant activity, whereas the (-)-5 enantiomer did not affect locomotor activity at the tested doses. nih.gov
Stereospecific Synthesis and Biological Evaluation
The synthesis of enantiomerically pure trans-(3R,4R)-4-aminopiperidin-3-ols has been achieved through the reaction of enantiomerically pure (3R,4S)-3,4-epoxypiperidine with various amines. arkat-usa.org The absolute stereochemistry of the resulting amino alcohols was confirmed by single-crystal X-ray analysis. arkat-usa.org While this research focused primarily on the synthesis and structural determination, it underscores the importance and feasibility of accessing stereochemically pure this compound derivatives for biological evaluation. arkat-usa.orgresearchgate.net The known dependence of biological activity on the absolute configuration of a molecule makes the synthesis of such enantiopure compounds a highly promising avenue in pharmacological research. arkat-usa.org
The following table illustrates the impact of stereochemistry on the activity of selected this compound analogs at the dopamine transporter.
| Compound | Stereochemistry | DAT Binding IC50 (nM) | Dopamine Uptake IC50 (nM) | Reference |
| (+)-5 | (+)-enantiomer | 0.46 | 4.05 | nih.gov |
| (-)-5 | (-)-enantiomer | 56.7 | 38.0 | nih.gov |
| (+/-)-5 | racemate | - | - | nih.gov |
Pharmacological and Biological Evaluation of 1 Benzyl 4 Hydroxypiperidine and Its Derivatives
In Vitro Receptor Binding and Functional Assays for 1-Benzyl-4-hydroxypiperidine Derivatives
In vitro studies have been instrumental in characterizing the binding affinities and functional effects of this compound derivatives at specific molecular targets. A significant body of research has focused on their activity at histamine (B1213489) H3 receptors (H3R). A series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives demonstrated moderate to pronounced in vitro affinities for the recombinant human histamine H3 receptor expressed in HEK 293T cells. nih.gov Functional assays, such as the electrically evoked contraction of the guinea-pig jejunum, confirmed their role as H3 receptor antagonists. nih.gov
Further structure-activity relationship (SAR) studies on 4-hydroxypiperidine (B117109) derivatives identified compounds with high potency at the guinea pig H3 receptor. nih.gov For instance, certain benzyl (B1604629) derivatives of N-propylpentan-1-amines showed significant antagonistic activity. nih.gov The replacement of the 4-hydroxypiperidine ring with a more flexible 3-(methylamino)propyloxy chain was found to either increase or decrease potency depending on the other substituents, highlighting the nuanced structural requirements for H3R antagonism. nih.gov
Beyond histamine receptors, derivatives of this compound have been evaluated for their activity at other receptors. For example, substituted 4-amino-1-benzylpiperidine (B41602) compounds have been identified as muscarinic receptor antagonists. google.com Radioligand binding assays and functional assays, such as measuring changes in intracellular cyclic adenosine (B11128) monophosphate (cAMP), have been employed to determine their effects on muscarinic receptors. google.com
Additionally, research has explored the potential of these derivatives as modulators of sigma (σ) receptors. chemrxiv.orgresearchgate.net Binding assays have been used to characterize a set of 3- and 4-hydroxypiperidine compounds as potent σ1 modulators, revealing key structural features that differentiate their activity at σ1 receptors versus dopamine (B1211576) D4 receptors. researchgate.netresearchgate.net
Table 1: In Vitro Receptor Binding Data for Selected this compound Derivatives
| Compound/Derivative | Target Receptor | Assay Type | Finding | Reference |
|---|---|---|---|---|
| 1-Benzyl-4-(3-aminopropyloxy)piperidine derivatives | Human Histamine H3 Receptor | Radioligand Binding | Moderate to pronounced affinity | nih.gov |
| 1-Benzyl-4-(5-aminopentyloxy)piperidine derivatives | Human Histamine H3 Receptor | Radioligand Binding | Moderate to pronounced affinity | nih.gov |
| Benzyl derivatives of N-propylpentan-1-amines | Guinea Pig Histamine H3 Receptor | Functional Assay (Jejunum contraction) | High antagonistic potency (pA2 = 7.79) | nih.gov |
| Substituted 4-amino-1-benzylpiperidines | Muscarinic Receptors | Radioligand Binding & Functional Assays | Antagonistic activity | google.com |
| 3- and 4-hydroxypiperidine derivatives | Sigma 1 (σ1) Receptor | Binding Assays | Potent modulators | chemrxiv.orgresearchgate.net |
| 4-Benzyltriazolylpiperidine AVRM-13 | Dopamine D4 Receptor / Sigma 1 (σ1) Receptor | Radioligand Binding | Dual D4R/σ1R profile with µM affinity | researchgate.net |
| 4-Benzyloxypiperidine 6 | Dopamine D4 Receptor | Radioligand Binding | Selective D4R antagonist | researchgate.net |
In Vivo Pharmacological Models and Efficacy Studies of this compound Analogs
The in vivo evaluation of this compound analogs has provided crucial insights into their physiological effects and potential therapeutic applications. A notable area of investigation has been their analgesic properties. researchgate.net For instance, certain 4-(1-pyrrolidinyl) piperidine (B6355638) analogs, derived from the 4-hydroxypiperidine scaffold, have demonstrated significant analgesic activity in tail-flick tests in animal models. researchgate.net
In the context of neurological disorders, derivatives have been assessed in models of Parkinson's disease. Potent N-methyl-D-aspartate (NMDA) receptor antagonists, such as 4-[3-(4-benzylpiperidin-1-yl)prop-1-ynyl]phenol, have been shown to potentiate the activity of L-DOPA in a rat model of Parkinson's disease. acs.org Furthermore, some analogs have been investigated for their efficacy in treating extrapyramidal symptoms, which are side effects of certain antipsychotic medications. google.com
The efficacy of these compounds in modulating brain neurotransmitter systems has also been a focus. One study showed that a non-imidazole H3 receptor antagonist, after parenteral administration, reduced food intake in rats and altered brain histamine and noradrenaline concentrations in a manner comparable to the reference antagonist, Ciproxifan. mdpi.com This suggests that these compounds can cross the blood-brain barrier and exert central effects. nih.gov
Role in Medicinal Chemistry and Drug Discovery
1-Benzyl-4-hydroxypiperidine as a Key Pharmaceutical Intermediate
This compound is a crucial building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs). innospk.com Its unique structure, featuring a piperidine (B6355638) ring, a benzyl (B1604629) group, and a hydroxyl group, provides a versatile scaffold for chemical modifications, leading to the development of complex therapeutic molecules. innospk.comontosight.ai This compound is particularly significant in the synthesis of drugs targeting neurological and psychiatric conditions. innospk.com
The piperidine moiety is a common structural feature in many natural alkaloids and approved drugs, making its derivatives, like this compound, highly valuable in medicinal chemistry. mdpi.commdpi.com The presence of the hydroxyl group allows for further functionalization, while the benzyl group can be retained or removed during synthesis to achieve the desired final compound. ontosight.aibloomtechz.com This adaptability makes it a key intermediate in the production of various classes of drugs, including analgesics, anti-inflammatory agents, and antibacterials. bloomtechz.com
The demand for high-purity this compound has grown as the pharmaceutical industry continues to seek innovative treatments. Its role as a fundamental starting material ensures its continued importance in the drug development pipeline. innospk.com
Strategies for New Drug Development from the this compound Scaffold
The this compound scaffold offers a robust platform for the development of new drugs through several strategic approaches. Medicinal chemists utilize its inherent structural features to design novel molecules with specific pharmacological activities.
One primary strategy involves the modification of the hydroxyl group . This can be achieved through etherification or esterification to introduce various substituents, thereby altering the compound's interaction with biological targets. For instance, derivatives have been created by forming ether linkages at the 4-position of the piperidine ring, leading to compounds with potential therapeutic applications. nih.gov
Another key strategy is the derivatization of the piperidine nitrogen . The benzyl group can be replaced with other substituents to modulate the compound's properties. This approach has been used to synthesize a range of N-substituted piperidine derivatives with diverse biological activities. researchgate.net
Scaffold hopping is also employed, where the core piperidine structure is maintained while peripheral groups are varied to explore new chemical space and identify compounds with improved potency and selectivity. This has been demonstrated in the development of dopamine (B1211576) D4 receptor antagonists, where modifications to the this compound scaffold led to the discovery of potent and selective compounds. nih.gov
Furthermore, the creation of spirocyclic systems originating from the this compound framework presents another innovative strategy for generating novel drug candidates with unique three-dimensional structures. soton.ac.uk
These strategies, often guided by computational modeling and structure-activity relationship (SAR) studies, enable the rational design of new drug candidates based on the versatile this compound scaffold. nih.govchemrxiv.org
Applications in the Synthesis of Specific Active Pharmaceutical Ingredients (APIs)
The versatility of this compound as an intermediate is highlighted by its application in the synthesis of a variety of specific Active Pharmaceutical Ingredients (APIs). innospk.com Its structural components are integral to the final architecture of these drugs.
A significant application is in the synthesis of fentanyl and its analogues . plos.orgnih.govwikipedia.org While various synthetic routes to fentanyl exist, some methods can utilize derivatives of this compound. For example, N-benzyl-4-piperidone, which can be derived from this compound, is a key precursor in some synthetic pathways for benzylfentanyl, a direct precursor to fentanyl. un.org
The scaffold is also used to synthesize histamine (B1213489) H3 receptor antagonists . Researchers have prepared series of 1-benzyl-4-(3-aminopropyloxy)piperidine and 1-benzyl-4-(5-aminopentyloxy)piperidine derivatives that have shown moderate to pronounced in-vitro affinities for the human histamine H3 receptor. nih.gov
Furthermore, this intermediate is employed in the creation of:
Muscarinic acetylcholine (B1216132) receptor antagonists and beta 2 adrenergic receptor agonists , which have applications in treating respiratory diseases like asthma and COPD. bloomtechz.comsigmaaldrich.com
Fatty acid amide hydrolase (FAAH) inhibitors , which have potential analgesic and anti-inflammatory effects. bloomtechz.comsigmaaldrich.com
PI3 kinase alpha inhibitors , which are investigated for their role in cancer therapy. bloomtechz.comsigmaaldrich.com
Dopamine D4 receptor antagonists , which are being explored for the treatment of neurological disorders such as Parkinson's disease. nih.gov
Urotensin-II receptor antagonists . sigmaaldrich.com
Rho kinase inhibitors . sigmaaldrich.com
The following table summarizes some of the APIs and therapeutic targets associated with the this compound scaffold:
| Therapeutic Target/API Class | Specific Application/Disease Area |
| Opioid Receptors (e.g., Fentanyl Analogues) | Analgesia (Pain relief) plos.orgnih.gov |
| Histamine H3 Receptors | Neurological Disorders nih.gov |
| Muscarinic Acetylcholine Receptors | Respiratory Diseases (Asthma, COPD) bloomtechz.comsigmaaldrich.com |
| Beta 2 Adrenergic Receptors | Respiratory Diseases (Asthma, COPD) bloomtechz.comsigmaaldrich.com |
| Fatty Acid Amide Hydrolase (FAAH) | Analgesia, Anti-inflammatory bloomtechz.comsigmaaldrich.com |
| PI3 Kinase Alpha | Cancer Therapy bloomtechz.comsigmaaldrich.com |
| Dopamine D4 Receptors | Neurological Disorders (e.g., Parkinson's Disease) nih.gov |
Prodrug and Targeted Drug Delivery Systems Utilizing this compound
The chemical structure of this compound and its derivatives can be leveraged in the design of prodrugs and targeted drug delivery systems. A prodrug is an inactive compound that is converted into an active drug within the body. This approach is often used to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion (ADME) profile.
By modifying the hydroxyl or amine functionalities of derivatives of this compound, it is possible to create prodrugs that can cross biological barriers, like the blood-brain barrier (BBB), more effectively. nih.gov Once in the target tissue, enzymatic or chemical reactions can cleave the modifying group, releasing the active drug. nih.govnih.gov
For instance, esterifying the hydroxyl group of a this compound-containing therapeutic agent can increase its lipophilicity, potentially enhancing its ability to diffuse across cell membranes. nih.gov Similarly, the piperidine nitrogen can be incorporated into a larger carrier molecule designed to target specific receptors or transporters.
While direct examples of prodrugs based solely on the this compound moiety are not extensively detailed in the provided search results, the principles of prodrug design are applicable to any drug molecule containing this scaffold. The versatility of the piperidine ring and its substituents makes it a suitable candidate for such medicinal chemistry strategies aimed at optimizing drug delivery. google.com
Computational Chemistry and Molecular Modeling of 1 Benzyl 4 Hydroxypiperidine
Quantum Chemical Calculations for 1-Benzyl-4-hydroxypiperidine (e.g., DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure and electronic properties of this compound. Methods like DFT with the B3LYP functional and a 6-311G(d,p) basis set are employed to optimize the molecular geometry and calculate vibrational frequencies. researchgate.net Such calculations allow for the precise determination of bond lengths, bond angles, and dihedral angles, providing a detailed three-dimensional picture of the molecule's lowest energy state.
Furthermore, these computational methods are used to predict spectroscopic properties. The gauge-including atomic orbital (GIAO) method, for instance, can calculate nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.netmdpi.com A comparison between these calculated shifts and experimental data serves to validate the computed structure and conformational preferences in solution. researchgate.net
Electronic properties derived from quantum chemical calculations offer a deeper understanding of molecular reactivity. mdpi.com The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. These energy values are used to calculate global reactivity descriptors, which predict how the molecule will interact with other chemical species. mdpi.com
Table 1: Predicted Reactivity Descriptors for a Benzyl-substituted Heterocycle Data based on a representative benzylsulfanyl-triazolyl-indole scaffold study, illustrating the types of parameters calculated for similar structures.
| Descriptor | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -5.454 | Represents the ability to donate an electron. mdpi.com |
| LUMO Energy | -1.070 | Represents the ability to accept an electron. mdpi.com |
| Ionization Potential (I) | 5.454 | Energy required to remove an electron. mdpi.com |
| Electron Affinity (A) | 1.070 | Energy released when an electron is added. mdpi.com |
| Hardness (η) | 4.384 | Measures resistance to change in electron distribution. mdpi.com |
| Electrophilicity Index (ω) | 1.213 | Describes the propensity to accept electrons. mdpi.com |
This interactive table showcases typical reactivity descriptors calculated using DFT, providing insights into the molecule's electronic behavior.
Conformational Analysis and Molecular Dynamics Simulations of this compound
The conformational landscape of this compound is complex due to the flexibility of the piperidine (B6355638) ring and the rotational freedom of the benzyl (B1604629) substituent. The piperidine ring predominantly adopts a chair conformation, which is analogous to cyclohexane. smolecule.com Computational analyses, supported by NMR spectroscopy, are crucial for determining the preferred orientation of the substituents. researchgate.netresearchgate.net
For this compound, the large benzyl group attached to the nitrogen atom generally prefers an equatorial orientation to minimize steric hindrance. smolecule.com The conformation of the benzyl group itself is an equilibrium between different staggered forms. Studies on related 4-benzyl-4-hydroxypiperidines have identified two primary gauche conformations as being the most stable. researchgate.netresearchgate.net In one form, the phenyl group is gauche relative to the hydroxyl group and one of the adjacent ring carbons (C3), while in the other, it is gauche to the hydroxyl group and the other adjacent carbon (C5). researchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group and the nitrogen atom can further stabilize specific conformations.
Molecular dynamics (MD) simulations can be used to explore the conformational space of the molecule over time. These simulations model the atomic motions of the molecule, revealing the dynamic equilibrium between different conformers and the energy barriers for interconversion. This provides a more realistic picture of the molecule's behavior in a solution environment compared to static, gas-phase calculations.
Table 2: Key Conformational Features of this compound
| Structural Feature | Predominant Conformation | Supporting Rationale |
|---|---|---|
| Piperidine Ring | Chair Conformation | Minimizes torsional and angle strain, analogous to cyclohexane. smolecule.com |
| N-Benzyl Group | Equatorial Orientation | Minimizes 1,3-diaxial steric interactions. smolecule.com |
| C4-Benzyl Group Orientation | Equilibrium of Gauche Conformers | The phenyl ring is typically gauche with respect to the C4-OH group and an adjacent ring carbon. researchgate.net |
This interactive table summarizes the primary conformational preferences of the this compound scaffold as determined by computational and spectroscopic methods.
Molecular Docking and Ligand-Protein Interaction Studies of this compound Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for understanding the molecular basis of a ligand's biological activity. Derivatives of this compound have been studied as ligands for various biological targets, including histamine (B1213489) H3 receptors and acetylcholinesterase (AChE). nih.govut.ac.ir
In one study, a series of 1-benzyl-4-(aminopentyloxy)piperidine derivatives were evaluated for their affinity at the human histamine H3 receptor. nih.gov The most potent compounds in this series exhibited high binding affinities (pKi values up to 7.09). nih.gov Molecular docking simulations of such derivatives into the H3 receptor's binding site would typically reveal key interactions, such as hydrogen bonds with specific amino acid residues (e.g., Asp, Tyr) and hydrophobic interactions within the binding pocket, which are responsible for the observed affinity.
Similarly, docking studies have been performed on derivatives designed as acetylcholinesterase inhibitors. For example, coumarin-based N-benzyl pyridinium (B92312) derivatives were docked into the AChE active site. ut.ac.ir These studies revealed that the inhibitors can occupy both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme, mimicking the binding mode of established drugs like donepezil (B133215). ut.ac.ir The benzyl moiety often plays a crucial role by forming π-π stacking interactions with aromatic residues like tryptophan or tyrosine in the active site.
Table 3: Summary of Molecular Docking Studies on this compound Derivatives
| Target Protein | Derivative Class | Key Findings from Docking | Reference |
|---|---|---|---|
| Histamine H3 Receptor | 1-Benzyl-4-(aminoalkoxy)piperidines | High binding affinity (pKi up to 7.09) suggests strong interaction with receptor binding pocket. | nih.gov |
| Acetylcholinesterase (AChE) | Coumarin-N-benzyl Pyridinium Hybrids | Inhibitor occupies both CAS and PAS binding sites; benzyl group engages in π-π stacking. | ut.ac.ir |
This interactive table highlights examples of how molecular docking is applied to understand the interaction of this compound derivatives with important biological targets.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are essential for optimizing lead compounds in drug discovery.
A QSAR study was performed on a series of 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines for their activity as acetylcholinesterase (AChE) inhibitors. nih.gov The study used molecular descriptors such as the van der Waals volume (Vω) and a topochemical index (τ) to build a predictive model. The results showed a significant correlation, indicating that the AChE inhibitory activity was predominantly controlled by the topochemical features of the molecules. nih.gov Such models allow researchers to predict the activity of novel, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis and testing.
The general approach involves:
Data Set Selection: A series of analogs with measured biological activities is chosen.
Descriptor Calculation: Various molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.
Model Generation: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create a mathematical equation linking the descriptors to the activity. nih.gov
Model Validation: The model's predictive power is rigorously tested using internal and external validation techniques.
Descriptors used in these models can range from simple properties like molecular weight and logP to more complex quantum chemical parameters or 3D shape indices. nih.gov
Table 4: Common Descriptor Classes in QSAR/SPR Modeling
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Electronic | Dipole moment, Partial charges | Electron distribution, electrostatic interactions. nih.gov |
| Steric / Topological | Molecular volume, Surface area, Topochemical indices | Size, shape, and branching of the molecule. nih.gov |
| Hydrophobic | LogP, Molar refractivity | Partitioning between aqueous and lipid phases. |
This interactive table lists common types of molecular descriptors used to build QSAR and SPR models for compounds like this compound analogs.
Prediction of Biological Activity and Molecular Properties
Computational methods are widely used to predict the molecular properties and potential biological activities of compounds like this compound before they are synthesized. These predictions help assess the "drug-likeness" of a molecule and identify potential liabilities early in the discovery process.
Key predicted properties include:
Lipophilicity (XLogP3): This value predicts the compound's partitioning between octanol (B41247) and water, which influences absorption and distribution. For this compound, the computed XLogP3 value is 1.3, suggesting moderate lipophilicity. nih.gov
Topological Polar Surface Area (TPSA): TPSA is correlated with a molecule's ability to permeate cell membranes. A TPSA of 23.5 Ų for the parent compound indicates good potential for membrane permeability. nih.gov
"Rule of Five" Compliance: Lipinski's "Rule of Five" uses properties like molecular weight, logP, and the number of hydrogen bond donors/acceptors to predict oral bioavailability. nih.gov this compound and many of its simple derivatives generally comply with these rules, suggesting they have a favorable pharmacokinetic profile. nih.govnih.gov
Based on its core structure, this compound has been used as a scaffold to synthesize compounds targeting a range of biological systems. Computational predictions can suggest potential activities. For instance, its structural similarity to known pharmacophores makes it a logical starting point for developing inhibitors of enzymes like fatty acid amide hydrolase and PI3 kinase, or antagonists for receptors like the muscarinic acetylcholine (B1216132) receptor. sigmaaldrich.com
Table 5: Predicted Molecular Properties of this compound
| Property | Predicted Value | Implication | Source |
|---|---|---|---|
| Molecular Weight | 191.27 g/mol | Complies with Lipinski's Rule (< 500). | nih.gov |
| XLogP3 | 1.3 | Moderate lipophilicity, good for solubility/permeability balance. | nih.gov |
| Hydrogen Bond Donors | 1 (the -OH group) | Complies with Lipinski's Rule (≤ 5). | nih.gov |
| Hydrogen Bond Acceptors | 2 (the N and O atoms) | Complies with Lipinski's Rule (≤ 10). | nih.gov |
This interactive table presents key molecular properties for this compound predicted by computational models, which are used to assess its potential as a drug scaffold.
Table 6: Table of Compounds
| Compound Name |
|---|
| This compound |
| Donepezil |
| Cyclohexane |
| Tryptophan |
| Tyrosine |
| 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines |
| 1-benzyl-4-(aminopentyloxy)piperidine |
| Benzyl bromide |
| 4-amino-5-(1H-indol-2-yl)-1,2,4-triazol-3(2H)-thione |
| 3-(benzylsulfanyl)-5-(1H-indol-2-yl)-4H-1,2,4-triazol-4-amine |
| This compound-4-carboxamide |
| 1-Benzyl-4,4-dimethoxypiperidin-3-ol |
| Methyl this compound-4-carboxylate |
| This compound-4-carboxylic acid |
| 3-pyridinium |
| 4-pyridinium |
| Benzyl chloride |
| Tacrine |
| 3-(4-chlorobenzoyl)-2-{2-[4-(3,4-dichlorophenyl)-1-piperazinyl]-2-oxoethyl}-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide |
| Doxorubicin |
Advanced Analytical Methodologies for 1 Benzyl 4 Hydroxypiperidine Research
Spectroscopic Characterization Techniques (e.g., High-Resolution NMR, FT-IR, FT-Raman, UV-Vis)
Spectroscopic methods are fundamental in elucidating the molecular structure of 1-benzyl-4-hydroxypiperidine.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. In studies of 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride, a related compound, typical ¹H NMR spectral data show signals for the piperidine (B6355638) protons in the range of δ 3.5–4.0 ppm and the benzyl (B1604629) aromatic protons between δ 7.2–7.4 ppm. ¹³C NMR spectroscopy complements this by identifying the chemical environment of each carbon atom. pharmaffiliates.com These techniques are invaluable for confirming the structural integrity of the synthesized compound. albtechnology.com
Fourier-Transform Infrared (FT-IR) Spectroscopy is employed to identify the functional groups present in the molecule. For instance, the FT-IR spectrum of 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride confirms the presence of a hydroxyl group (O-H stretch) in the region of 3200–3400 cm⁻¹ and a nitrile group (C≡N stretch) between 2200–2250 cm⁻¹. Analysis of related piperidine derivatives also highlights the use of FT-IR to detect characteristic vibrations, such as the alcoholic O-H, amine N-H, and carboxylic acid O-H stretches.
Fourier-Transform Raman (FT-Raman) Spectroscopy offers complementary vibrational information to FT-IR. It has been utilized in the study of related hydroxypiperidine compounds to resolve low-frequency torsional modes and confirm chair/boat conformations of the piperidine ring, typically in the 3500–50 cm⁻¹ range. sigmaaldrich.com
Ultraviolet-Visible (UV-Vis) Spectroscopy is used to study the electronic transitions within the molecule. Research on nickel(II) dithio complexes involving a this compound ligand utilized UV-Vis spectroscopy for characterization. rsc.org In other studies, comparing experimental maximum absorption wavelengths (λmax) with those calculated using theoretical models helps validate the excited-state behavior of the molecule.
Chromatographic Separation and Purity Analysis (e.g., HPLC, UPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
High-Performance Liquid Chromatography (HPLC) is a primary tool for purity analysis. For example, a purity of over 98.0% for 1-benzyl-4-cyano-4-hydroxypiperidine hydrochloride has been determined by HPLC. avantorsciences.comtcichemicals.com A common method involves using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA), with UV detection at 254 nm. HPLC is also scalable for preparative separation to isolate impurities. sielc.com
Ultra-Performance Liquid Chromatography (UPLC) , which uses smaller particle size columns (e.g., 3 µm), allows for faster analysis times compared to traditional HPLC and is suitable for rapid applications. sielc.comorgsyn.org
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment and identification. The purity of this compound has been determined to be greater than 98.0% by GC analysis. vwr.comtcichemicals.com In GC-MS analysis of a plant extract, N-benzyl-4-hydroxypiperidine was identified as a component with a specific retention time and mass spectrum. The National Institute of Standards and Technology (NIST) library contains GC-MS data for 1-benzylpiperidin-4-ol, showing a top mass-to-charge ratio (m/z) peak at 91 and a second highest at 191, which corresponds to the molecular ion. nih.gov
Mass Spectrometry for Structural Elucidation and Impurity Profiling
Mass spectrometry (MS) is critical for determining the molecular weight and for identifying and quantifying impurities. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule and its fragments. rsc.org In the analysis of this compound-4-carboxamide, a related compound, the exact mass was determined to be 234.136827821 daltons, enabling precise identification. smolecule.com Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for identifying impurities, such as over-alkylated piperidines, in synthetic batches.
X-ray Crystallography and Solid-State Characterization
X-ray Crystallography provides definitive three-dimensional structural information, including bond lengths, bond angles, and conformational details of the molecule in the solid state. This technique has been used to unambiguously determine the absolute configuration of enantiomers of hydroxypiperidine analogues. nih.gov Studies on nickel(II) dithio complexes containing a this compound-derived ligand have also employed X-ray crystallography to elucidate their structures. rsc.org The analysis of related piperidine derivatives reveals that they predominantly exist in a stable chair conformation. smolecule.com
Solid-state characterization techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), can be used to determine thermal properties like melting point and decomposition temperatures. For this compound, the melting point is reported to be in the range of 61-63 °C. sigmaaldrich.comsigmaaldrich.cominnospk.com
Application of this compound in Chromatographic Supports
This compound has been utilized as a ligand in the preparation of new pseudo-affinity chromatographic supports. sigmaaldrich.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com These specialized supports have been evaluated for the purification of enzymes like penicillin acylase from various sources, including industrial feedstocks and crude extracts. sigmaaldrich.com A derivative, this compound-4-carboxamide, has been used to study ligand concentration on epoxy-activated Sepharose 6B, a common chromatographic matrix. smolecule.com
Interactive Data Table: Analytical Techniques for this compound and Related Compounds
| Analytical Technique | Application | Key Findings/Parameters | Related Compound(s) |
| High-Resolution NMR | Structural Elucidation | ¹H NMR: Piperidine protons (δ 3.5–4.0 ppm), Benzyl protons (δ 7.2–7.4 ppm) | 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride |
| FT-IR Spectroscopy | Functional Group Identification | O-H stretch (3200–3400 cm⁻¹), C≡N stretch (2200–2250 cm⁻¹) | 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride |
| HPLC | Purity Analysis | >98.0% purity; C18 column, water/acetonitrile gradient, UV detection at 254 nm | 1-Benzyl-4-cyano-4-hydroxypiperidine hydrochloride |
| GC-MS | Purity and Identification | >98.0% purity; Top m/z peaks at 91 and 191 | 1-Benzylpiperidin-4-ol |
| High-Resolution MS | Structural Confirmation | Exact mass determination for precise identification | This compound-4-carboxamide |
| X-ray Crystallography | 3D Structure Determination | Unambiguous determination of absolute configuration | Hydroxypiperidine analogues, Ni(II) dithio complexes |
Q & A
Q. How can researchers resolve discrepancies in reported melting points (60–65°C vs. 61–63°C)?
- Methodology : a) Purify via recrystallization (ethyl acetate/hexane, 3:1 v/v) . b) Use Differential Scanning Calorimetry (DSC) at 5°C/min to determine phase transitions . c) Validate purity (>95%) via HPLC with C18 columns (acetonitrile/water mobile phase) .
Q. What synthetic strategies are plausible for preparing this compound derivatives?
- Multi-step approach (based on analogous compounds):
Protect piperidine-4-ol with TBS groups.
Benzylate via nucleophilic substitution with benzyl chloride in THF at 0°C.
Deprotect using TBAF in dichloromethane .
- Critical parameters : Maintain anhydrous conditions and control temperature to prevent overalkylation (yields: 65–78%) .
Q. What advanced techniques confirm structural integrity in synthetic applications?
Q. How can the compound be leveraged in enzyme inhibitor development?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
